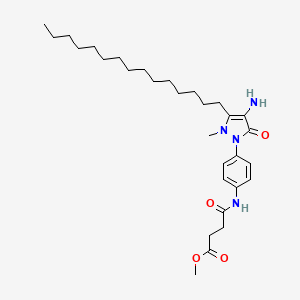
2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C12H17N3O2S and a molecular weight of 267.35 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2,3-dimethoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in microorganisms and cancer cells . The compound’s thiosemicarbazone moiety is crucial for its biological activity, allowing it to chelate metal ions and interfere with metal-dependent enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzaldehyde N-ethylthiosemicarbazone
- 2,4-Dihydroxybenzaldehyde N-ethylthiosemicarbazone
- 2-Methoxybenzaldehyde N-ethylthiosemicarbazone
- 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone
Uniqueness
2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which can influence its reactivity and biological activity. The presence of two methoxy groups at the 2 and 3 positions can enhance its ability to interact with biological targets and improve its solubility in organic solvents .
Properties
CAS No. |
485789-99-9 |
|---|---|
Molecular Formula |
C12H17N3O2S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C12H17N3O2S/c1-4-13-12(18)15-14-8-9-6-5-7-10(16-2)11(9)17-3/h5-8H,4H2,1-3H3,(H2,13,15,18)/b14-8+ |
InChI Key |
DAZBCANHUCNEJC-RIYZIHGNSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C(C(=CC=C1)OC)OC |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)


![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)




![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)




